molecular formula C13H18O9 B058209 1,2,3,5-tetra-O-acetyl-D-xylofuranose CAS No. 42927-46-8

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Cat. No. B058209
CAS RN: 42927-46-8
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-DAAZQVBGSA-N
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Description

1,2,3,5-Tetra-O-acetyl-D-xylofuranose (TAX) is a monosaccharide derivative that belongs to the furanose family. It is a starting material for the synthesis of nucleosides . This compound is extensively employed in the biomedical sector and plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .


Synthesis Analysis

TAX is synthesized from D-xylose, which is a common component of plant polysaccharides. It is a starting material for the synthesis of nucleosides . A greener biocatalytic approach has been used for the synthesis of nucleosides and their precursors .


Molecular Structure Analysis

The molecular formula of TAX is C13H18O9 . The formal name is 1,2,3,5-tetraacetate D-xylofuranose . The InChi Code is InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .


Chemical Reactions Analysis

As a starting material for the synthesis of nucleosides, TAX plays a crucial role in the uncovering and synthesis of curative remedies . It is extensively employed in the biomedical sector .


Physical And Chemical Properties Analysis

TAX has a molecular weight of 318.3 . It is a neat oil in formulation . It has a solubility of 30 mg/ml in DMF, 15 mg/ml in DMSO and Ethanol, and 10 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

  • Crystallographic Analysis : The X-ray crystallographic analysis of a compound related to 1,2,3,5-tetra-O-acetyl-D-xylofuranose provided insights into its molecular structure and favored conformations in solution (Luger et al., 1985).

  • Solid State Transformations : Research on the solid-state transformations of tetra-acetyl-D-ribofuranose, a related compound, offered insights into its physical properties (Patterson & Groshens, 1954).

  • Nucleophilic Ring Opening : Studies have shown the reactivity of the oxetane ring in related D-xylofuranose compounds, highlighting their potential in synthesizing specific derivatives (Hadžić et al., 2001).

  • Synthesis of Antithrombotic Agents : The compound has been used in the synthesis of D-xylopyranose derivatives with antithrombotic activity, demonstrating its application in medicinal chemistry (Bozo et al., 1998).

  • Blood Anticoagulant Synthesis : It's been instrumental in synthesizing branched D-xylofuranan, which was then converted into a blood anticoagulant (Yoshida et al., 1988).

  • Chemical Synthesis Processes : The compound has been used in various chemical synthesis processes, such as in the stannic chloride-catalyzed condensation reaction (Cupps et al., 1983).

  • Direct Preparation from Corncobs : A novel synthesis starting from corncobs demonstrated its potential for industrial-scale production (Popsavin et al., 1994).

  • Synthesis of Labeled Derivatives : It has been used to synthesize tritium-labeled D-xylose derivatives, relevant in radiochemical studies (Bochkov & Rodionov, 1975).

  • Glycosylation Studies : Research on AuIII-Halide/Phenylacetylene-Catalysed Glycosylations used derivatives of 1,2,3,5-tetra-O-acetyl-D-xylofuranose as glycosyl donors (Mallick et al., 2016).

  • Phosphinothioyl Group Studies : The compound's derivatives have been studied for their structural and spectroscopic properties, particularly those with a phosphinothioyl group (Hanaya et al., 1988).

Safety And Hazards

TAX is not for human or veterinary use . Like other chemicals, it can cause adverse effects if ingested or inhaled in large quantities. Proper safety measures should be employed to minimize its exposure in laboratory settings.

Future Directions

TAX has immense scientific potential and finds applications in diverse fields, including drug development, biochemistry, and materials science. Its unparalleled chemical attributes and remarkable efficacy position it as an indispensable cornerstone for the advancement of pharmaceutical agents .

properties

IUPAC Name

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNHAHWGVLXCCI-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S SUZAKI, A YAMAZAKI, A KAMIMURA… - Chemical and …, 1970 - jstage.jst.go.jp
An attempt was made to synthesize 9-β-D-xylofuranosylguanine (VI) by condensation of N 2, N 9 (or7)-diacetylguanine (I) and 1, 2, 3, 5-tetra-O-acetyl-D-xylofuranose (II) by a fusion …
Number of citations: 17 www.jstage.jst.go.jp
WJ Hennen, HM Sweers, YF Wang… - The Journal of Organic …, 1988 - ACS Publications
D-xylose, and 2-deoxy-D-ribose were selectively acetylated by crude porcine pancreatic lipase in tetrahydrofuran by using 2, 2, 2-trifluoroethyl acetate as the acyl donor. Selective …
Number of citations: 234 pubs.acs.org
L Gardossi, R Khan, PA Konowicz, L Gropen… - Journal of Molecular …, 1999 - Elsevier
Selective enzymatic hydrolysis of the peracetylated disaccharides, namely cellobiose, lactose, maltose and melibiose, with lipase from Asperilligus niger in aqueous buffer and organic …
Number of citations: 13 www.sciencedirect.com
H Liu, BM Pinto - The Journal of Organic Chemistry, 2005 - ACS Publications
An efficient synthesis of blintol, the selenium congener of the naturally occurring glycosidase inhibitor salacinol, and a potent glucosidase inhibitor itself, is described. Unlike our …
Number of citations: 56 pubs.acs.org
M Ikehara, H Tada, M Kaneko - Tetrahedron, 1968 - Elsevier
Starting from 2′(or 3′)-Op-toluenesulfonyl-5′-O-acetyl-8-bromoadenosine, introduction of 8-oxy function by the reaction with sodium acetate in acetic acid and cyclization with …
Number of citations: 52 www.sciencedirect.com
G Gosselin, MC Bergogne, J De Rudder… - Journal of medicinal …, 1986 - ACS Publications
The a-and/3-D-xylofuranosyl analogues of the naturally occurringnucleosides, as well as other D-xylofuranosyl derivatives, havebeen the subject of a systematic synthesis and …
Number of citations: 84 pubs.acs.org
L Zhang - 2016 - era.library.ualberta.ca
Furanose-containing molecules are widespread in nature and have been identified as important constituents of glycoconjugates from numerous pathogenic microorganisms. Although …
Number of citations: 2 era.library.ualberta.ca
Y Zhang, HT Ding, WX Jiang, X Zhang, HY Cao… - Journal of Biological …, 2021 - ASBMB
SGNH-type acetyl xylan esterases (AcXEs) play important roles in marine and terrestrial xylan degradation, which are necessary for removing acetyl side groups from xylan. However, …
Number of citations: 9 www.jbc.org
B Schwarz, D Cech, A Holý… - Collection of Czechoslovak …, 1980 - cccc.uochb.cas.cz
Reaction of perbenzoylated aldopentafuranosyl derivatives of uracil with fluorine in acetic acid afforded perbenzoylated 5-fluorouracil nucleosides. Their methanolysis gave the …
Number of citations: 19 cccc.uochb.cas.cz
C Ligeour, L Dupin, A Angeli, G Vergoten… - Organic & …, 2015 - pubs.rsc.org
Pseudomonas aeruginosa (PA) and Burkholderia ambifaria (BA) are two opportunistic Gram negative bacteria and major infectious agents involved in lung infection of cystic fibrosis …
Number of citations: 31 pubs.rsc.org

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